![molecular formula C42H66N2O12 B120012 (E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone CAS No. 152271-00-6](/img/structure/B120012.png)
(E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone, commonly referred to as BPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPP is a derivative of the drug carvedilol, which is used to treat hypertension and heart failure. However, BPP has unique properties that make it a valuable tool for researchers in a variety of fields.
作用機序
BPP works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, BPP inhibits the activity of protein kinases, which are enzymes that regulate cell signaling pathways. By inhibiting these enzymes, BPP is able to slow down the growth of cancer cells and improve cognitive function in Alzheimer's disease.
生化学的および生理学的効果
BPP has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and cognitive-enhancing properties, BPP has also been shown to have anti-inflammatory effects. This makes it a potential candidate for the development of new anti-inflammatory drugs.
実験室実験の利点と制限
One of the main advantages of using BPP in scientific research is its specificity. BPP is able to target specific enzymes and signaling pathways, making it a valuable tool for studying the mechanisms of disease. However, one limitation of using BPP is its potential toxicity. Like all chemicals, BPP can be toxic at high concentrations, so researchers must take precautions when handling and using it in experiments.
将来の方向性
There are many potential future directions for research involving BPP. One area of interest is in the development of new cancer therapies. BPP has shown promise in inhibiting the growth of cancer cells, and further research could lead to the development of new drugs that target specific types of cancer. Another area of interest is in the development of new anti-inflammatory drugs. BPP has been shown to have anti-inflammatory effects, and further research could lead to the development of new drugs that are more effective and have fewer side effects than current treatments. Finally, BPP could be further studied for its potential use in the treatment of Alzheimer's disease. While early studies have shown promise, more research is needed to determine the safety and efficacy of BPP in humans.
合成法
BPP can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts, and the final product is obtained through purification and isolation techniques. The synthesis of BPP is well-established and has been optimized for high yield and purity.
科学的研究の応用
BPP has been studied extensively for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. BPP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. BPP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
特性
CAS番号 |
152271-00-6 |
|---|---|
製品名 |
(E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone |
分子式 |
C42H66N2O12 |
分子量 |
791 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/2C19H31NO4.C4H4O4/c2*1-4-6-9-20-12-18(22)14-24-19-8-7-16(15(3)21)11-17(19)13-23-10-5-2;5-3(6)1-2-4(7)8/h2*7-8,11,18,20,22H,4-6,9-10,12-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChIキー |
RXHAVZKBWXIJFJ-UHFFFAOYSA-N |
異性体SMILES |
CCCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.CCCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.CCCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.C(=CC(=O)O)C(=O)O |
正規SMILES |
CCCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.CCCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.C(=CC(=O)O)C(=O)O |
同義語 |
but-2-enedioic acid, 1-[4-(3-butylamino-2-hydroxy-propoxy)-3-(propoxym ethyl)phenyl]ethanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



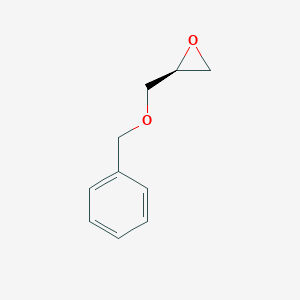
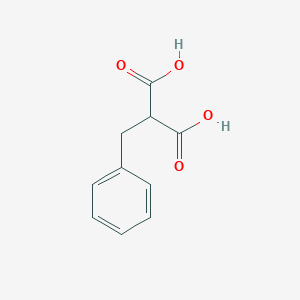
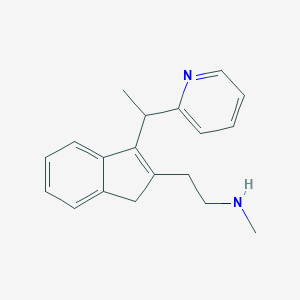

![1-[(3Ar,5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethanone](/img/structure/B119937.png)
![2-[Carboxymethyl(methylamino)amino]acetic acid](/img/structure/B119939.png)

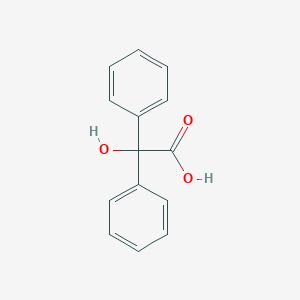
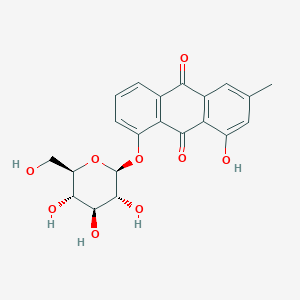
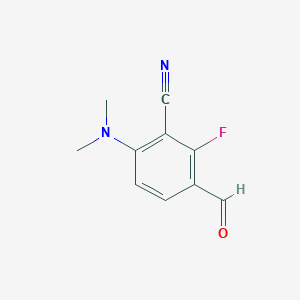
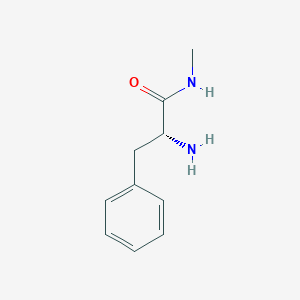
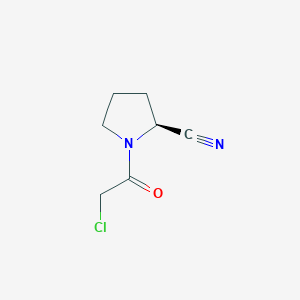
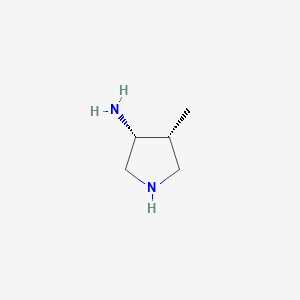
![2-[2-(Dimethylamino)ethyl]-1-indanone](/img/structure/B119977.png)